(1S,2S)-2-(cyclohexylsulfanyl)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(cyclohexylsulfanyl)cyclohexan-1-ol, also known as (1S,2S)-2-cyclohexylsulfanylcyclohexane-1-ol, is a chiral alcohol compound with a molecular formula of C8H16OS. It is a colorless liquid with a low boiling point and a very low solubility in water. It is a common reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and fragrances.
Scientific Research Applications
Enantioselective Synthesis and Organocatalysis
- Enantioselective Ligand and Organocatalyst Development: The compound has been investigated for its role in the enantioselective synthesis of trans-1-amino-2-(arylsulfanyl)cyclohexanes. These derivatives have applications as novel chiral motifs for ligands and organocatalysts in various organic reactions. For instance, a derivative was applied as an organocatalyst in the Baylis–Hillman reaction, achieving high enantioselectivities (Nowak, Wojaczyńska, & Skarżewski, 2011).
Molecular Recognition and Sensor Applications
- Chiral Solvating Agents: The structural analogs of this compound have been used as chiral solvating agents for molecular recognition, facilitating the discrimination of isomers of various organic molecules through NMR or fluorescence spectroscopy. This approach aids in the quantitative determination of isomers in scientific research (Khanvilkar & Bedekar, 2018).
Catalysis and Organic Synthesis
- Catalytic Oxidation: Research has explored the use of cyclohexane-based compounds in catalytic oxidation processes. Complexes derived from similar structures have been utilized for the efficient oxidation of various hydrocarbons, such as styrene, cyclohexene, and cyclohexane, demonstrating the potential of cyclohexane derivatives in catalytic applications (Maurya, Chandrakar, & Chand, 2007).
Chemical Transformation and Reactivity Studies
- Selective Oxidation Studies: Investigations into the oxidation behaviors of cyclic alcohols related to "(1S,2S)-2-(cyclohexylsulfanyl)cyclohexan-1-ol" have provided insights into the selective oxidation processes on gold-based catalysts. These studies help understand the molecular structure's impact on reactivity and product distribution, which is crucial for designing efficient catalytic systems (Liu & Friend, 2010).
Conformational and Structural Analysis
- Conformational Features and Synthesis: Research on compounds structurally related to "this compound" has focused on their synthesis and conformational features. For example, studies on 4-(cyclohexylsulfanyl)-1-(2,4-dinitrophenyl)-3-aryl-1H-pyrazole have revealed insights into the equilibrium between different conformations in solution and crystal states, contributing to our understanding of molecular structure and reactivity (Manikannan, Venkatesan, & Muthusubramanian, 2011).
properties
IUPAC Name |
(1S,2S)-2-cyclohexylsulfanylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZIKXNWPALBJ-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S[C@H]2CCCC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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